BenchChemオンラインストアへようこそ!

Artemisinin B

Pharmacokinetics Drug-Drug Interaction CYP3A4 Inhibition

Artemisinin B (syn. arteannuin B, CAS 145941-07-7) is a naturally occurring sesquiterpene lactone endoperoxide isolated from Artemisia annua L., where it represents the most abundant cadinanolide constituent and serves as a key biosynthetic precursor to artemisinin.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 145941-07-7
Cat. No. B1665177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemisinin B
CAS145941-07-7
SynonymsArtemisinin B
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC1CCC(C2(C1CC=C(C2O)C)O)C(=C)C(=O)O
InChIInChI=1S/C15H22O4/c1-8-4-7-12(10(3)14(17)18)15(19)11(8)6-5-9(2)13(15)16/h5,8,11-13,16,19H,3-4,6-7H2,1-2H3,(H,17,18)/t8-,11+,12+,13-,15-/m1/s1
InChIKeyPVBSTLWHHZPUSK-JDRMZHCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Artemisinin B (CAS 145941-07-7): Procurement-Grade Profile of a Multifunctional Sesquiterpene Lactone from Artemisia annua


Artemisinin B (syn. arteannuin B, CAS 145941-07-7) is a naturally occurring sesquiterpene lactone endoperoxide isolated from Artemisia annua L., where it represents the most abundant cadinanolide constituent and serves as a key biosynthetic precursor to artemisinin [1][2]. Unlike the frontline antimalarial derivatives dihydroartemisinin (DHA), artesunate, and artemether—all semisynthetic products optimized for potency—artemisinin B retains the native cadinane scaffold with a characteristic dihydroxy substitution pattern that confers a distinct pharmacological fingerprint: moderate direct cytotoxicity accompanied by unique pathway-modulatory activities including CYP3A4 inhibition, EMT suppression, and TLR4-MyD88-NF-κB pathway antagonism. It is supplied as a research-grade compound (typical purity ≥98%, molecular formula C₁₅H₂₂O₄, MW 266.33) for preclinical investigation in oncology, neuroinflammation, and pharmacokinetic studies, and should not be considered interchangeable with more potent but mechanistically divergent artemisinin analogs [3].

Why Artemisinin B Cannot Be Replaced by Dihydroartemisinin, Artesunate, or Artemether in Preclinical Research


Artemisinin B is structurally and mechanistically distinct from the semisynthetic derivatives that dominate antimalarial and anticancer pipelines. Dihydroartemisinin (DHA), artesunate, and artemether all converge on the DHA pharmacophore and achieve potency through rapid endoperoxide bridge activation and reactive oxygen species (ROS) generation, with in vitro IC₅₀ values against tumor cells often in the low micromolar to nanomolar range [1]. Artemisinin B, by contrast, bears an intact dihydroxy-cadinane core, exhibits moderate direct cytotoxicity (tumor cell IC₅₀ range: ~16–174 μM), and exerts pharmacological effects through complementary mechanisms—including CYP3A4 inhibition (IC₅₀ 1.2 μM) that enhances the pharmacokinetic exposure of co-administered artemisinin, and EMT pathway blockade that suppresses metastasis rather than merely inhibiting proliferation [2][3]. Substituting a more potent analog for artemisinin B in studies of tumor metastasis, neuroinflammation, or artemisinin pharmacokinetic modulation would therefore remove the very mechanistic features under investigation, compromising experimental validity and procurement rationale.

Quantitative Differentiation Evidence: Artemisinin B vs. Closest Analogs


Pharmacokinetic Enhancement: Arteannuin B Increases Artemisinin AUC by 3.2-Fold in Murine Co-Administration

Arteannuin B (artemisinin B) functions as a pharmacokinetic booster of artemisinin. When co-administered orally with artemisinin in mice, the combination group achieved a Cₘₐₓ of 1,254 ng/mL versus 947 ng/mL for artemisinin alone, and an AUC₍₀₋ₜ₎ of 2,371 h·ng/mL versus 747 h·ng/mL—a 3.17-fold increase in systemic exposure [1]. This effect is mechanistically explained by the finding that arteannuin B inhibits CYP3A4, the primary hepatic enzyme responsible for artemisinin metabolism, with an IC₅₀ of 1.2 μM [2]. No other artemisinin derivative (including DHA, artesunate, or artemether) has been reported to exert a comparable pharmacokinetic enhancement effect on the parent compound artemisinin.

Pharmacokinetics Drug-Drug Interaction CYP3A4 Inhibition Bioavailability Enhancement

Broad-Spectrum Tumor Cell Proliferation Inhibition: IC₅₀ Values Across 8 Human Cancer Lines

Artemisinin B exhibits concentration-dependent antiproliferative activity across eight human tumor cell lines, with IC₅₀ values spanning 16.03 μM (HT-29 colon cancer) to 174.21 μM (SPC-A-1 lung adenocarcinoma) after 48-hour exposure in MTT assays [1]. In the same study, the reference cytotoxic agent cisplatin showed IC₅₀ values ranging from 4.50 μM (A549) to 19.21 μM (SPC-A-1). Notably, artemisinin B demonstrated a wider differential between tumor cell sensitivity and normal cell toxicity: human embryonic hepatocytes (L-02) treated with artemisinin B at concentrations up to 300 μM maintained high viability, indicating a selectivity window that contrasts with the narrower therapeutic indices reported for DHA and artesunate in comparable normal-cell assays [1][2].

Anticancer Cytotoxicity MTT Assay Pan-Cancer Screening

Anti-Metastasis Activity: EMT Pathway Suppression in Hepatocellular Carcinoma at Non-Cytotoxic Doses

Arteannuin B uniquely inhibits epithelial-mesenchymal transition (EMT), a key driver of cancer metastasis, in TGF-β1-stimulated HepG2 hepatocellular carcinoma cells at a non-cytotoxic concentration of 40 μM (well below its IC₅₀ of 55.84 ± 4.69 μM for proliferation) [1]. At this dose, arteannuin B significantly suppressed TGF-β1-induced cell migration in scratch-wound and Transwell assays, and mechanistically downregulated p-Smad2, p-Smad3, p-STAT3, and Twist1 expression. In vivo, arteannuin B demonstrated therapeutic efficacy in a murine lung metastasis model. No comparable EMT-inhibitory activity at sub-cytotoxic concentrations has been reported for artemisinin, DHA, artesunate, or artemether in hepatocellular carcinoma models, where these derivatives primarily act through ROS-mediated cytotoxicity rather than specific metastasis-pathway modulation [2].

Epithelial-Mesenchymal Transition Hepatocellular Carcinoma Metastasis Inhibition TGF-β1 Signaling

Neuroinflammation Inhibition and Cognitive Improvement via TLR4-MyD88-NF-κB Pathway Modulation

Artemisinin B is the only artemisinin-class compound for which direct in vivo evidence demonstrates cognitive improvement in an Alzheimer's disease (AD) dementia mouse model through suppression of the TLR4-MyD88-NF-κB neuroinflammatory axis [1]. In LPS-stimulated BV2 microglial cells, artemisinin B significantly reduced NO secretion and downregulated IL-1β, IL-6, and TNF-α expression at both mRNA and protein levels. In Aβ₂₅₋₃₅-induced AD model mice, artemisinin B improved spatial memory performance in water maze and step-through passive avoidance tests, and reversed pathological elevations in hippocampal TLR4, MyD88, and NF-κB expression [1]. While other artemisinin derivatives (e.g., artemether, artesunate) have demonstrated anti-neuroinflammatory properties in BV2 cells, they act primarily through Nrf2-dependent antioxidant pathways rather than direct TLR4-MyD88-NF-κB antagonism, and have not been validated in the same AD dementia behavioral model [2].

Neuroinflammation Alzheimer's Disease Microglia TLR4 Signaling

Sustained-Release Microsphere Formulation Overcomes Poor Solubility and Short Half-Life, Achieving 4.2-Fold Potency Improvement

Arteannuin B (AB) suffers from very low aqueous solubility and an extremely short plasma half-life, which limit its direct clinical translatability [1]. To address this, AB-loaded PLGA sustained-release microspheres (ABMs) were developed with a drug loading of 37.8%, encapsulation efficiency of 85%, and stable in vitro release over one week. In head-to-head comparison, the ABMs achieved an IC₅₀ of 3.82 μM against A549 lung cancer cells at day 4, compared to 16.03 μM for free AB—a 4.2-fold potency enhancement attributable to sustained drug exposure [1]. In BALB/c nude mouse xenograft models, ABMs administered subcutaneously once weekly maintained a relative tumor proliferation rate (T/C) below 40% for 21 days, with superior safety compared to cisplatin. This formulation-specific differentiation is not available for artemisinin, DHA, or artesunate in the same PLGA microsphere configuration.

Drug Delivery PLGA Microspheres Sustained Release Formulation Development

Optimal Research and Industrial Application Scenarios for Artemisinin B Based on Quantitative Evidence


Pharmacokinetic Booster in Artemisinin-Based Combination Therapy (ACT) Optimization Studies

Investigators developing next-generation ACT regimens can employ artemisinin B as a pharmacokinetic enhancer to boost artemisinin systemic exposure. The documented 3.17-fold increase in artemisinin AUC and 32.4% increase in Cₘₐₓ in murine models, mechanistically linked to CYP3A4 inhibition (IC₅₀ 1.2 μM), supports its use in preclinical studies exploring reduced artemisinin dosing, extended dosing intervals, or overcoming artemisinin metabolic resistance [1][2]. This application is uniquely enabled by artemisinin B and cannot be replicated with DHA, artesunate, or artemether, none of which exhibit comparable pharmacokinetic booster properties.

Metastasis-Focused Hepatocellular Carcinoma Research Requiring EMT Pathway Intervention Without Cytotoxic Confounding

In hepatocellular carcinoma metastasis studies, artemisinin B provides a sub-cytotoxic anti-EMT tool (effective at 40 μM, 28% below its proliferation IC₅₀ of 55.84 μM) that suppresses TGF-β1-induced migration through p-Smad2/p-Smad3/STAT3/Twist1 downregulation [1]. This enables clean dissection of EMT signaling without the confounding cell death effects that accompany DHA or artesunate treatment at their cytotoxic IC₅₀ concentrations. The validated in vivo lung metastasis model data provide a translational bridge for preclinical metastasis intervention programs.

Neuroinflammation and Alzheimer's Disease Preclinical Programs Targeting TLR4-MyD88-NF-κB

Artemisinin B is the only artemisinin derivative with published in vivo behavioral cognitive improvement data in an Aβ₂₅₋₃₅-induced AD mouse model, where it reversed hippocampal TLR4, MyD88, and NF-κB overexpression and improved spatial memory in water maze and passive avoidance tests [1]. Research programs investigating the TLR4-MyD88-NF-κB axis as a therapeutic target in neuroinflammation-driven cognitive decline should procure artemisinin B as the pathway-validated tool compound, rather than artemether (which targets Nrf2) or DHA/artesunate (for which comparable in vivo AD behavioral data are absent) [2].

Sustained-Release Antitumor Formulation Development Leveraging PLGA Microsphere Platform

For translational oncology formulation programs, artemisinin B-loaded PLGA microspheres (ABMs) represent a published, characterized platform with a drug loading of 37.8%, encapsulation efficiency of 85%, one-week sustained release, and a 4.2-fold in vitro potency improvement (IC₅₀ 3.82 μM vs. 16.03 μM for free AB against A549 cells) [1]. In vivo, once-weekly subcutaneous ABM administration maintained tumor T/C below 40% for 21 days with superior safety to cisplatin. Industrial procurement for formulation feasibility studies, scale-up, or combination with immunotherapies is directly supported by this quantitative efficacy and safety dataset.

Quote Request

Request a Quote for Artemisinin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.